molecular formula C9H13N3O4 B12785277 2'-dC B-D-threo CAS No. 4251-19-8

2'-dC B-D-threo

Cat. No.: B12785277
CAS No.: 4251-19-8
M. Wt: 227.22 g/mol
InChI Key: CKTSBUTUHBMZGZ-ATRFCDNQSA-N
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Description

2’-deoxycytidine B-D-threo is a stereoisomer of 2’-deoxycytidine, a nucleoside analog that plays a crucial role in various biochemical processes. This compound is characterized by its unique stereochemistry, which distinguishes it from other nucleoside analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxycytidine B-D-threo typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a protected cytidine derivative using a chiral reducing agent. The reaction conditions often include the use of solvents like methanol or ethanol and temperatures ranging from -20°C to room temperature .

Industrial Production Methods

Industrial production of 2’-deoxycytidine B-D-threo involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2’-deoxycytidine B-D-threo undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 2’-deoxycytidine B-D-threo, such as azido-deoxycytidine and thiol-deoxycytidine .

Scientific Research Applications

2’-deoxycytidine B-D-threo has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-deoxycytidine B-D-threo involves its incorporation into DNA, where it can interfere with DNA synthesis and repair processes. This compound targets enzymes like DNA polymerase and ribonucleotide reductase, disrupting the normal function of these enzymes and leading to cell death in rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

    2’-deoxycytidine: The parent compound with a different stereochemistry.

    2’-deoxyuridine: Another nucleoside analog with similar biological activity.

    Cytarabine: A nucleoside analog used in chemotherapy

Uniqueness

2’-deoxycytidine B-D-threo is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its stereoisomers. This uniqueness makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

4251-19-8

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1

InChI Key

CKTSBUTUHBMZGZ-ATRFCDNQSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

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